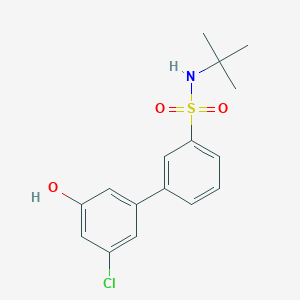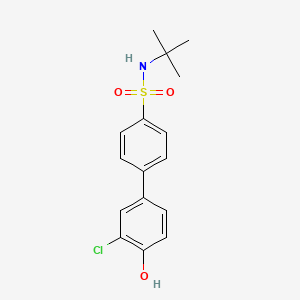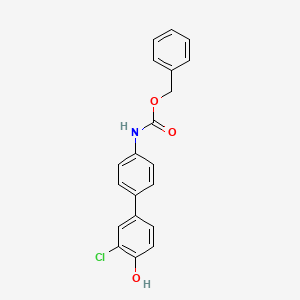
5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% (5-t-BSCP) is a chemical compound with a wide range of applications in scientific research and laboratory experiments. It is an organic compound with a molecular formula of C13H15ClNO2S and a molecular weight of 287.8 g/mol. 5-t-BSCP has been used in a variety of research areas, including organic synthesis, material science, and biochemistry. In
科学的研究の応用
5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% has been used in a variety of scientific research applications, including organic synthesis, material science, and biochemistry. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It has also been used as a catalyst in the synthesis of polymers and nanomaterials. In biochemistry, 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% has been used as a reagent in the synthesis of peptides.
作用機序
The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% is based on its ability to form covalent bonds with other molecules. It can react with a variety of compounds, including amines, alcohols, and carboxylic acids. When 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% reacts with a compound, it forms a covalent bond between the sulfur atom of the t-butylsulfamoyl group and the functional group of the target compound. This covalent bond is then broken, resulting in the formation of a new compound.
Biochemical and Physiological Effects
5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% has been used in a variety of biochemical and physiological experiments. It has been used as a reagent in the synthesis of peptides and proteins, as well as in the study of enzyme kinetics and the regulation of gene expression. It has also been used in the study of the effects of drugs on the body, as well as in the study of signal transduction pathways.
実験室実験の利点と制限
The use of 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it can be used in a variety of reactions. Additionally, it is a relatively stable compound, and it is not highly toxic. However, there are some limitations to the use of 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% in laboratory experiments. It can be difficult to control the reaction conditions, and the reaction may be slow or incomplete. Additionally, it is not soluble in water, and it may react with other compounds in the reaction mixture.
将来の方向性
There are a variety of potential future directions for the use of 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% in scientific research and laboratory experiments. It could be used in the synthesis of new pharmaceuticals and agrochemicals, as well as in the development of new materials and nanomaterials. Additionally, it could be used in the study of enzyme kinetics and signal transduction pathways, as well as in the study of the effects of drugs on the body. Finally, it could be used in the development of new methods for the synthesis of peptides and proteins.
合成法
5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% can be synthesized through a multi-step process involving the reaction of 3-chloroaniline with t-butylsulfonyl chloride, followed by the condensation of the resulting 3-t-butylsulfamoylphenyl chloride with hydroxylamine hydrochloride. The reaction scheme is as follows:
3-Chloroaniline + t-Butylsulfonyl Chloride → 3-t-Butylsulfamoylphenyl Chloride
3-t-Butylsulfamoylphenyl Chloride + Hydroxylamine Hydrochloride → 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95%
特性
IUPAC Name |
N-tert-butyl-3-(3-chloro-5-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-16(2,3)18-22(20,21)15-6-4-5-11(9-15)12-7-13(17)10-14(19)8-12/h4-10,18-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMVQNFVUFOABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)

![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)
![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)
![3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382364.png)


![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)


